molecular formula C15H23O4P B15171319 Diethyl 1-phenylpent-1-en-1-yl phosphate CAS No. 922186-08-1

Diethyl 1-phenylpent-1-en-1-yl phosphate

Katalognummer: B15171319
CAS-Nummer: 922186-08-1
Molekulargewicht: 298.31 g/mol
InChI-Schlüssel: IZWYRNNXSODRDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 1-phenylpent-1-en-1-yl phosphate is an organophosphorus compound with the molecular formula C14H21O4P. This compound is known for its unique structure, which includes a phosphate group attached to a phenylpentene moiety. It is used in various scientific research applications due to its reactivity and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-phenylpent-1-en-1-yl phosphate typically involves the reaction of diethyl phosphite with a suitable phenylpentene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 1-phenylpent-1-en-1-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphates, while substitution reactions can produce a variety of organophosphorus compounds .

Wissenschaftliche Forschungsanwendungen

Diethyl 1-phenylpent-1-en-1-yl phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various organophosphorus compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl 1-phenylpent-1-en-1-yl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 1-phenylpent-1-en-1-yl phosphate is unique due to its specific structure, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

922186-08-1

Molekularformel

C15H23O4P

Molekulargewicht

298.31 g/mol

IUPAC-Name

diethyl 1-phenylpent-1-enyl phosphate

InChI

InChI=1S/C15H23O4P/c1-4-7-13-15(14-11-9-8-10-12-14)19-20(16,17-5-2)18-6-3/h8-13H,4-7H2,1-3H3

InChI-Schlüssel

IZWYRNNXSODRDV-UHFFFAOYSA-N

Kanonische SMILES

CCCC=C(C1=CC=CC=C1)OP(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.